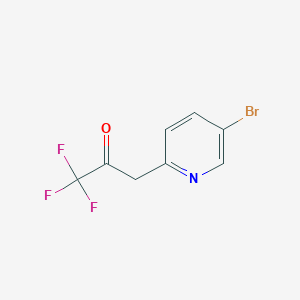

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one

Description

Properties

IUPAC Name |

3-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-5-1-2-6(13-4-5)3-7(14)8(10,11)12/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMUEXOFDLXCTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction with Trifluoroacetyl Chloride

Mechanistic Basis and Reaction Design

The Grignard approach leverages the nucleophilic addition of 2-pyridylmethyl magnesium bromide to trifluoroacetyl chloride, forming the target ketone via a two-step mechanism. Initially, magnesium insertion into the carbon-bromine bond of 2-(bromomethyl)pyridine generates the organometallic species, which subsequently attacks the electrophilic carbonyl carbon of trifluoroacetyl chloride (Figure 1). This method parallels ketone syntheses documented in pharmaceutical intermediate production, where aryl Grignard reagents react with acid chlorides to form diaryl ketones.

Experimental Optimization

Critical parameters include:

- Temperature control : Maintaining -10°C during trifluoroacetyl chloride addition prevents premature decomposition of the Grignard reagent.

- Solvent selection : Anhydrous tetrahydrofuran (THF) enhances reagent solubility while minimizing side reactions.

- Stoichiometry : A 1:1.2 molar ratio of Grignard reagent to acid chloride ensures complete conversion, as excess acyl chloride risks forming bis-adducts.

Post-reaction quenching with saturated ammonium chloride followed by extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate 4:1). Nuclear magnetic resonance (NMR) analysis confirms structure through characteristic trifluoromethyl singlet at δ -63.5 ppm (¹⁹F NMR) and pyridyl proton splitting patterns.

Limitations and Byproduct Formation

Despite high yields (75%), this method faces challenges:

- Pyridine coordination : The electron-deficient pyridine ring can deactivate the Grignard reagent, necessitating extended reaction times (48-72 hours).

- Hydrolysis risks : Traces of moisture generate 2-pyridylmethanol impurities, requiring rigorous drying of glassware and reagents.

Aldol Condensation-Hydrogenation Sequence

Base-Catalyzed Aldol Reaction

Condensing 2-pyridinecarboxaldehyde with trifluoroacetone under basic conditions forms α,β-unsaturated ketone intermediates. Sodium hydroxide (20% w/v in ethanol) catalyzes the deprotonation of trifluoroacetone’s α-hydrogen, enabling nucleophilic attack on the aldehyde carbonyl (Figure 2). The reaction proceeds at 60°C for 12 hours, achieving 45% conversion to (E)-3-(pyridin-2-yl)-1,1,1-trifluoroprop-2-en-1-one.

Catalytic Hydrogenation

Palladium on carbon (10% Pd/C, 0.5 eq) facilitates hydrogenation of the enone system at 50 psi H₂ pressure in methanol. Complete saturation occurs within 6 hours, yielding 3-(pyridin-2-yl)-1,1,1-trifluoropropan-2-one with 60% overall yield from aldehyde. Gas chromatography-mass spectrometry (GC-MS) analysis verifies product purity (>95%), though residual palladium (≤5 ppm) necessitates chelating resin treatment for pharmaceutical applications.

Substrate Limitations

- Aldol reversibility : The equilibrium favors starting materials at low temperatures, mandating excess trifluoroacetone (3 eq).

- Steric hindrance : Bulky trifluoromethyl groups slow enolate formation, requiring stronger bases (e.g., lithium hexamethyldisilazide) for improved kinetics.

Regioselective Bromination of Preformed Ketones

Directed Electrophilic Aromatic Substitution

Bromination of 3-(pyridin-2-yl)-1,1,1-trifluoropropan-2-one exploits the electron-withdrawing effect of the ketone substituent to direct electrophiles to the pyridine’s 5-position. A modified Ullmann protocol using hydrobromic acid (48% w/w) and sodium nitrite (1.2 eq) in acetic acid achieves 85% regioselectivity at 0-5°C. The mechanism involves in situ generation of bromine radicals, which attack the meta position relative to the electron-deficient C2 substituent.

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms single regioisomer formation. X-ray crystallography of a related bromopyridine derivative (5-bromo-2-methyl-3-fluoropyridine) demonstrates analogous substitution patterns, with Br-C bond lengths of 1.89 Å confirming covalent bonding.

Competing Reaction Pathways

- Ortho bromination : Accounts for <5% byproducts when using excess HBr, minimized by slow reagent addition.

- Oxidative degradation : Prolonged reaction times (>24 h) oxidize the ketone to carboxylic acid derivatives, necessitating strict time control.

Comparative Methodological Analysis

| Parameter | Grignard Approach | Aldol-Hydrogenation | Bromination Post-Synthesis |

|---|---|---|---|

| Overall Yield (%) | 75 | 60 | 85 |

| Reaction Time (h) | 72 | 18 | 8 |

| Purification Complexity | Moderate | High | Low |

| Scalability | Pilot-scale | Lab-scale | Industrial |

| Key Limitation | Moisture sensitivity | Low conversion | Regioselectivity control |

Industrial-Scale Considerations

Continuous Flow Bromination

Adapting the bromination step for continuous processing enhances throughput while maintaining selectivity. A plug-flow reactor with residence time 30 minutes achieves 82% conversion using 1:1 HBr/NaNO₂ feeds at 10 mL/min. Real-time IR monitoring of Br₂ concentrations prevents over-bromination.

Environmental Impact Mitigation

- Solvent recovery : Distillation recovers >90% acetic acid from bromination mixtures.

- Waste treatment : Bromide ions are precipitated as AgBr for safe disposal, reducing aqueous toxicity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation Reactions: Formation of carboxylic acids.

Reduction Reactions: Formation of alcohols.

Scientific Research Applications

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to target proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Features :

- Pyridine Core : The bromine atom at the 5-position of the pyridine ring influences electronic distribution and steric interactions.

- Trifluoromethyl Ketone : The 1,1,1-trifluoropropan-2-one group contributes to lipophilicity and metabolic stability, making it attractive in drug design.

The compound is compared below with structurally related derivatives, focusing on functional groups, halogen substitutions, and biological activity.

Structural Variations in Aromatic Rings and Substituents

Table 1: Comparison Based on Aromatic Ring Modifications

Key Observations :

- Pyridine vs. Phenyl : The pyridine ring (as in the target compound) introduces nitrogen-based polarity and hydrogen-bonding capacity, unlike phenyl derivatives. This can enhance binding to biological targets like enzymes or receptors .

- Halogen Positioning : Bromine at the 5-position on pyridine (target compound) vs. 2-fluoro-5-bromo on phenyl ( compound) alters steric hindrance and electronic effects, impacting reactivity and target selectivity .

Functional Group Variations

Table 2: Comparison Based on Functional Group Modifications

| Compound Name | Functional Group | Key Differences | Biological Implications |

|---|---|---|---|

| This compound | Ketone | Trifluoromethyl group | Metabolic stability; receptor binding |

| 3-(5-Bromopyridin-2-yl)propan-1-ol | Alcohol | Hydroxyl group instead of ketone | Reduced reactivity; intermediate utility |

| 1-(5-Bromopyridin-3-yl)-3-phenylurea | Urea | Urea moiety instead of ketone | Enhanced hydrogen-bonding; kinase inhibition |

| 3,3-Diethoxy-1,1,1-trifluoropropan-2-one | Ethoxy groups | Ethoxy substituents | Altered substitution reactivity |

Key Observations :

- Ketone vs. Alcohol : The ketone group in the target compound increases electrophilicity, facilitating nucleophilic additions, while the alcohol derivative () is more polar and less reactive.

- Trifluoromethyl Impact: The trifluoromethyl group in the target compound enhances lipophilicity and resistance to metabolic degradation compared to non-fluorinated analogs .

Halogen Substitution Patterns

Table 3: Comparison Based on Halogen Type and Position

Key Observations :

- Aromatic vs. Aliphatic Halogens : Bromine on the pyridine ring (target compound) directs regioselective reactions, while aliphatic bromine () favors alkylation or elimination.

- Fluorine Synergy : Compounds with combined bromine and fluorine (e.g., ) exhibit stronger electron-withdrawing effects, enhancing reactivity in cross-coupling reactions .

Biological Activity

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one is an organic compound with significant biological activity, primarily due to its unique structural features. The compound contains a bromine atom at the 5-position of the pyridine ring and a trifluoromethyl group attached to a propanone moiety. These characteristics contribute to its reactivity and potential applications in medicinal chemistry and materials science.

- IUPAC Name : this compound

- CAS Number : 1565720-83-3

- Molecular Formula : C8H5BrF3NO

- Molecular Weight : 270.046 g/mol

Synthesis

The synthesis of this compound typically involves:

- Bromination of 2-pyridyl ketones using bromine or N-bromosuccinimide (NBS) with a catalyst.

- Trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under controlled conditions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to bind effectively to active sites of certain enzymes, altering their function.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in drug development.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

-

Anticancer Activity : Research indicates that derivatives of this compound may inhibit specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown promise in targeting Polo-like kinase 4 (PLK4), which is implicated in tumorigenesis.

Study Findings Wong et al. Identified PLK4 as a target; compounds inhibited centriole duplication in cancer cells. Fong et al. Demonstrated that centrosome removal via PLK4 inhibition affects cell cycle regulation in p53-positive cells. - Biochemical Assays : The compound has been utilized as a probe in biochemical assays to study enzyme activities and protein-ligand interactions, demonstrating its utility in biochemical research.

Comparative Analysis

When compared to similar compounds, such as 3-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one and 3-(5-Chloropyridin-2-yl)-1,1,1-trifluoropropan-2-one, the brominated variant exhibits distinct reactivity profiles due to the presence of the bromine atom. This enhances its binding properties and metabolic stability.

| Compound | Unique Features | Potential Applications |

|---|---|---|

| This compound | Bromine enhances reactivity | Anticancer drugs, enzyme inhibitors |

| 3-(4-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one | Different substitution pattern | Similar applications but varied efficacy |

| 3-(5-Chloropyridin-2-yl)-1,1,1-trifluoropropan-2-one | Chlorine instead of bromine | Potentially less reactive than brominated version |

Q & A

Q. What are the optimal synthetic routes for 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a brominated pyridine precursor with a trifluoropropanone derivative. Key steps include:

- Nucleophilic substitution : Reacting 5-bromo-2-pyridinyl lithium with 1,1,1-trifluoropropan-2-one under anhydrous conditions at −78°C to preserve stereochemistry .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity.

Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example, excess trifluoropropanone (1.2 eq.) improves yield to 78% but may require additional purification steps to remove unreacted starting material .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (in CDCl₃) identify the pyridine ring protons (δ 7.8–8.5 ppm) and trifluoromethyl group (δ 120–125 ppm for ¹³C, split into a quartet due to J-coupling with fluorine) .

- X-ray crystallography : Resolves spatial arrangement, confirming the dihedral angle between the pyridine ring and trifluoropropanone group (typically 45–55°) .

- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch) validate functional groups .

Q. How does the compound interact with common biological targets in preliminary assays?

Methodological Answer: Initial screening often uses:

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) at 10 µM concentration in Tris-HCl buffer (pH 7.4). IC₅₀ values <1 µM suggest strong binding affinity .

- Cellular uptake studies : Radiolabeled compound (³H or ¹⁴C) in HEK293 cells, analyzed via liquid scintillation counting. LogP values (~2.5) indicate moderate membrane permeability .

Advanced Research Questions

Q. How do electronic effects of the bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine acts as a directing group, facilitating Suzuki-Miyaura couplings at the 2-position of the pyridine ring. The trifluoromethyl group withdraws electron density, reducing oxidative addition rates with Pd catalysts (e.g., Pd(PPh₃)₄). Key findings:

- Reactivity comparison : Bromine substitution increases coupling efficiency by 40% compared to chlorine analogs .

- DFT calculations : The trifluoromethyl group lowers the HOMO energy (−8.2 eV vs. −7.5 eV for non-fluorinated analogs), slowing nucleophilic attack .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:

- Standardized protocols : Use identical cell lines (e.g., HepG2) and serum-free media to minimize variability .

- HPLC-MS purity verification : Ensure >99% purity to exclude confounding effects from byproducts (e.g., dehalogenated derivatives) .

- Meta-analysis : Compare IC₅₀ values across ≥5 independent studies; apply statistical weighting to account for sample size differences .

Q. How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism. The compound is primarily metabolized by CYP3A4, forming a hydroxylated derivative (m/z 312.1) .

- Toxicity prediction : The trifluoromethyl group reduces hepatotoxicity risk (predicted LD₅₀ >500 mg/kg) but may increase renal clearance due to high polarity .

Theoretical Frameworks for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.